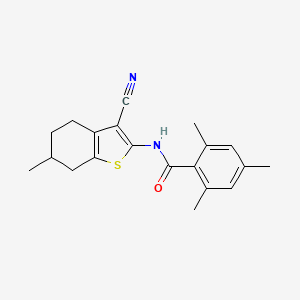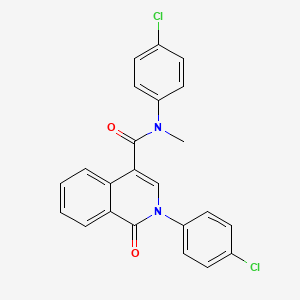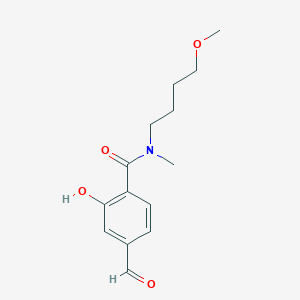
2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid methyl ester is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiazole-4-carboxylic acid methyl ester as the starting material.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected intermediate.
Methylation: The protected intermediate is then subjected to methylation using methyl iodide (MeI) to introduce the methyl ester group at the carboxylic acid position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the thiazole ring or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the thiazole ring, often involving nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring or other functional groups.
Substitution Products: Substituted thiazole derivatives with different functional groups.
Mechanism of Action
Mode of Action
It is known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .
Biochemical Pathways
Thiazole derivatives have been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer effects . The exact pathways and downstream effects would depend on the specific targets of the compound, which are currently unknown.
Pharmacokinetics
The compound’s lipophilicity (log po/w) is estimated to be around 224, suggesting it may have good membrane permeability .
Result of Action
As a thiazole derivative, it may have potential antimicrobial, antifungal, or anticancer effects . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. For example, the Boc group can be removed under acidic conditions , which could potentially affect the compound’s activity.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Thiazole derivatives are known to exhibit biological activity, and this compound can be used in the development of new drugs.
Medicine: It can serve as a precursor for pharmaceuticals, especially those targeting bacterial infections or cancer.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Thiazole-4-carboxylic acid methyl ester: Lacks the Boc-protected amino group.
2-(Boc-amino)ethyl methacrylate: Similar Boc-protected structure but with an ethyl methacrylate group instead of thiazole.
Uniqueness: The presence of the thiazole ring and the Boc-protected amino group makes this compound unique compared to other similar compounds. The thiazole ring imparts specific chemical and biological properties, while the Boc group provides stability and protection during synthesis.
Properties
IUPAC Name |
methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(15)12-5-8-13-7(6-18-8)9(14)16-4/h6H,5H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFPRZQFLHMIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole](/img/structure/B2869253.png)


![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869257.png)
![7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2869260.png)


![6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one](/img/structure/B2869266.png)
![4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile](/img/structure/B2869268.png)

![5-{[(4-methoxyphenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2869270.png)
![4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B2869272.png)
![N-(2-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2869273.png)
![methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)benzoate](/img/structure/B2869275.png)
